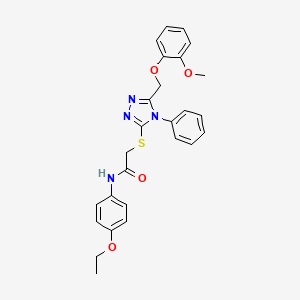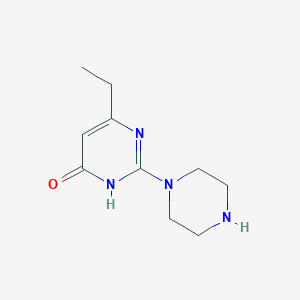![molecular formula C13H12N4 B11772462 2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B11772462.png)
2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that contains both an imidazole ring and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine typically involves the condensation of o-phenylenediamine with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent like iron powder or tin chloride under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the imidazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Mécanisme D'action
The mechanism by which 2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-aminophenyl)benzothiazole: This compound shares a similar structure but contains a benzothiazole ring instead of an imidazole ring.
2-(4-aminophenyl)benzoxazole: Similar to the target compound but with a benzoxazole ring.
2-(4-aminophenyl)benzimidazole: Contains a benzimidazole ring, differing slightly in the position of the nitrogen atoms.
Uniqueness
2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine is unique due to its specific arrangement of the imidazole and aniline moieties, which confer distinct electronic and steric properties. These properties make it particularly useful in the design of novel pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C13H12N4 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-(4-aminophenyl)-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(15)12(11)17-13/h1-7H,14-15H2,(H,16,17) |
Clé InChI |
XIVODYIMJKASDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Iodothieno[2,3-c]pyridine](/img/structure/B11772411.png)
![(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B11772419.png)
![1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11772426.png)



![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide](/img/structure/B11772443.png)



![3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine](/img/structure/B11772470.png)
